molecular formula C16H31NaO2 B3343506 Sodium 2-hexyldecanoate CAS No. 536-37-8

Sodium 2-hexyldecanoate

Cat. No.: B3343506
CAS No.: 536-37-8
M. Wt: 278.41 g/mol
InChI Key: PJBYSIMNLVXLRD-UHFFFAOYSA-M
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Description

Sodium 2-hexyldecanoate is a synthetic compound with the molecular formula C16H31NaO2 It is a sodium salt of 2-hexyldecanoic acid, characterized by its branched carbon chain structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hexyldecanoate typically involves the neutralization of 2-hexyldecanoic acid with sodium hydroxide. The reaction can be represented as follows:

C16H32O2+NaOHC16H31NaO2+H2O\text{C16H32O2} + \text{NaOH} \rightarrow \text{C16H31NaO2} + \text{H2O} C16H32O2+NaOH→C16H31NaO2+H2O

This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

    Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like silver nitrate (AgNO3) can facilitate cation exchange.

Major Products Formed:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new salts with different cations.

Scientific Research Applications

Sodium 2-hexyldecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of sodium 2-hexyldecanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Molecular Targets and Pathways:

    Lipid Membranes: Integration into lipid bilayers can modulate membrane properties.

    Proteins: Interaction with membrane-bound proteins can influence their function and activity.

Comparison with Similar Compounds

Sodium 2-hexyldecanoate can be compared with other similar compounds, such as:

    Sodium 2-octyldecanoate: Similar structure but with a longer carbon chain, leading to different physicochemical properties.

    Sodium 2-butyldecanoate: Shorter carbon chain, resulting in different solubility and reactivity.

    Sodium 2-hexyldodecanoate: Longer carbon chain, affecting its amphiphilic nature and applications.

Uniqueness: this compound’s unique branched structure and amphiphilic properties make it particularly useful in applications requiring specific interactions with lipid membranes and proteins.

Properties

IUPAC Name

sodium;2-hexyldecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Na/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBYSIMNLVXLRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968370
Record name Sodium 2-hexyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-37-8
Record name 2-Hexyldecanoic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-hexyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-hexyldecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-HEXYLDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65104G179D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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